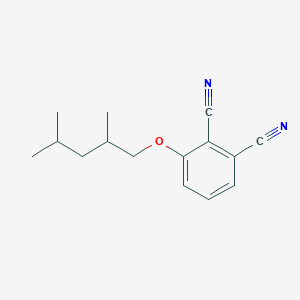

3-((2,4-Dimethylpentyl)oxy)phthalonitrile

Description

Properties

IUPAC Name |

3-(2,4-dimethylpentoxy)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-11(2)7-12(3)10-18-15-6-4-5-13(8-16)14(15)9-17/h4-6,11-12H,7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXXQNGCGNUKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)COC1=CC=CC(=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595561 | |

| Record name | 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176110-82-0 | |

| Record name | 3-[(2,4-Dimethylpentyl)oxy]benzene-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,4 Dimethylpentyl Oxy Phthalonitrile

Specific Synthesis of 3-((2,4-Dimethylpentyl)oxy)phthalonitrile

The synthesis of the target compound, this compound, is a clear example of applying the principles of nucleophilic aromatic substitution to create a specific alkoxy-substituted phthalonitrile (B49051).

Precursor Chemistry and Reaction Pathways Involving the (2,4-Dimethylpentyl)oxy Moiety

The most direct and logical pathway to synthesize this compound involves the reaction between a phthalonitrile precursor with a good leaving group at the 3-position and the corresponding alcohol, 2,4-dimethylpentanol.

The key precursors for this reaction are:

Phthalonitrile Precursor: 3-Nitrophthalonitrile is an excellent substrate. The nitro group is a strong electron-withdrawing group that highly activates the ring for NAS and serves as a good leaving group. Alternatively, 3-chlorophthalonitrile (B1587263) or 3-fluorophthalonitrile (B1314830) could be used.

Nucleophile Precursor: 2,4-Dimethylpentanol provides the (2,4-Dimethylpentyl)oxy moiety. In the presence of a base, the alcohol is deprotonated to form the more potent nucleophile, 2,4-dimethylpentoxide anion.

The reaction pathway is a classic Williamson ether synthesis adapted to an aromatic substrate (an SNAr reaction). The 2,4-dimethylpentoxide anion attacks the carbon atom at the 3-position of the phthalonitrile ring, displacing the nitro or halide leaving group to form the desired ether linkage. This method is analogous to the synthesis of other (benzyloxy)oxy-substituted phthalonitriles, which are prepared by reacting a nitrophthalonitrile with the corresponding alcohol in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Table 1: Proposed Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Nitrophthalonitrile | 2,4-Dimethylpentanol | K₂CO₃ | DMSO | This compound |

Optimization of Reaction Conditions and Yields in Phthalonitrile Synthesis

Optimizing reaction conditions is critical to maximize the yield and purity of the final product while minimizing reaction time and by-product formation. For the synthesis of this compound, several parameters would be adjusted based on established procedures for similar compounds. researchgate.netchemicalbook.com

Base: A non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. researchgate.net Stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, often accelerating the reaction. researchgate.net

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal. They effectively dissolve the reactants and the intermediate Meisenheimer complex, facilitating the reaction. yorku.caresearchgate.net

Temperature: The reaction temperature influences the reaction rate. For NAS reactions involving nitrophthalonitriles and alcohols, temperatures typically range from room temperature to moderate heating (e.g., 50-80 °C). researchgate.netchemicalbook.com Higher temperatures can speed up the reaction but may also lead to side reactions or decomposition. Optimization studies often involve screening a range of temperatures to find the optimal balance. researchgate.net

Reactant Stoichiometry: Using a slight excess of the alcohol and base can help drive the reaction to completion.

Reaction Time: The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine when the starting material has been consumed, which can take several hours. chemicalbook.com

Table 2: Example of Reaction Condition Optimization for a Phthalonitrile Synthesis (Note: This table is illustrative, based on a general procedure for nitrile synthesis, as specific data for the target compound is not published.) chemicalbook.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Temperature | 25 °C | 50 °C | 80 °C | Yield generally increases with temperature up to an optimal point. researchgate.net |

| Base | K₂CO₃ | DBU | NaH | Choice affects reaction rate and handling requirements. |

| Solvent | DMSO | DMF | Acetonitrile | Solubility and reaction rate can vary significantly. |

| Time | 8 hours | 16 hours | 24 hours | Longer times may be needed for less reactive substrates. chemicalbook.com |

Advanced Synthetic Approaches for Phthalonitrile Derivatives

Beyond the standard substitution reactions, more advanced methods are being developed for the synthesis of complex phthalonitrile derivatives, often with an eye toward their use in materials science.

One sophisticated approach is on-surface synthesis . In this technique, precursor molecules like phthalonitriles are deposited onto a metallic surface (e.g., silver or gold) under ultra-high vacuum. Upon heating, the surface acts as a catalyst and a template, directing the molecules to react and self-assemble into highly ordered structures, such as phthalocyanines. nih.gov This method allows for the creation of unique, extended π-electron systems that are difficult to produce through traditional solution-phase chemistry. nih.gov

Another advanced strategy involves the statistical condensation of two different phthalonitrile derivatives to create asymmetric phthalocyanines (A₃B type). semanticscholar.org For example, co-cyclotetramerization of this compound with a different substituted phthalonitrile in a 3:1 ratio would yield a mixture of products, including the desired asymmetric phthalocyanine (B1677752). While this method requires extensive purification to isolate the target compound, it provides access to complex macrocycles with precisely controlled functionalities. semanticscholar.org

Photoinduced Reactions in Phthalonitrile Synthesis

The application of photochemical methods in organic synthesis has gained significant traction due to its ability to promote reactions under mild conditions, often with high selectivity. In the context of synthesizing ether-linked phthalonitriles, photoinduced reactions present an intriguing alternative to traditional thermal methods. While direct photo-Williamson ether synthesis on phthalonitriles is not extensively documented, related photoinduced etherification reactions of phenols provide a strong basis for its potential application.

Visible-light-promoted etherification of phenols with aryl halides has been successfully achieved using photoredox catalysis. lumenlearning.commasterorganicchemistry.comorganicchemistrytutor.com This methodology typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation with visible light, can mediate the electron transfer processes necessary to facilitate the coupling reaction. Although these reported examples focus on the formation of diaryl ethers, the underlying principles could potentially be adapted for the synthesis of alkyl aryl ethers like this compound. Such a reaction would likely involve the generation of a phenoxide from 3-hydroxyphthalonitrile (B8649535) and its subsequent photo-promoted reaction with a 2,4-dimethylpentyl halide.

A hypothetical photoinduced synthesis of this compound could proceed via the following general steps:

Generation of the 3-phthalonitriloxide anion in the presence of a suitable base.

Excitation of a photocatalyst with visible light.

Electron transfer from the excited photocatalyst to the 2,4-dimethylpentyl halide, or a related activated species, to generate a radical intermediate.

Coupling of the radical intermediate with the 3-phthalonitriloxide anion to form the desired ether linkage.

The potential advantages of a photoinduced approach include milder reaction conditions (lower temperatures) and the possibility of avoiding harsh bases, which could be beneficial for substrates with sensitive functional groups.

Table 1: Hypothetical Reaction Parameters for Photoinduced Etherification

| Parameter | Condition |

| Reactants | 3-Hydroxyphthalonitrile, 2,4-Dimethylpentyl bromide |

| Photocatalyst | Iridium or Ruthenium complex |

| Base | Mild organic base (e.g., DBU) |

| Solvent | Degassed polar aprotic solvent (e.g., DMF, Acetonitrile) |

| Light Source | Blue or Green LEDs |

| Temperature | Room Temperature |

Stereoselective Synthesis Considerations for Substituted Phthalonitriles

The 2,4-dimethylpentyl group in the target molecule contains two chiral centers at positions 2 and 4. The presence of these stereocenters introduces the possibility of diastereomers, and controlling the stereochemical outcome of the synthesis is a critical consideration for applications where specific stereoisomers may exhibit different properties.

The stereochemistry of the final product is directly dependent on the stereochemistry of the 2,4-dimethylpentyl precursor used in the synthesis. If a racemic mixture of the 2,4-dimethylpentyl halide is used in a Williamson ether synthesis, a racemic mixture of this compound will be obtained. To obtain a specific stereoisomer of the final product, a stereochemically pure starting material is required.

The Williamson ether synthesis proceeds via an SN2 mechanism, which is characterized by the inversion of configuration at the electrophilic carbon center. lumenlearning.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com Therefore, if a specific enantiomer of a 2,4-dimethylpentyl halide is used, the resulting ether will have the opposite configuration at the carbon atom that was attached to the halogen. For instance, if (S)-2-bromo-4-methylpentane is used, the product will have an (R)-configuration at the corresponding carbon in the ether linkage.

The stereoselective synthesis of chiral alcohols, which are precursors to the required alkyl halides, is a well-established field in organic chemistry. For example, specific enantiomers of 2,4-dimethylpentan-1-ol can be synthesized through various methods, including the use of chiral auxiliaries or asymmetric hydrogenation of a suitable unsaturated precursor. nih.gov Once the chiral alcohol is obtained, it can be converted to the corresponding halide or tosylate without affecting the chiral centers, and then used in the Williamson ether synthesis.

Table 2: Stereochemical Outcome of Williamson Ether Synthesis

| Chiral Alkyl Halide | Mechanism | Product Stereochemistry |

| (R)-2-Bromo-4-methylpentane | SN2 | (S)-3-((4-Methylpentan-2-yl)oxy)phthalonitrile |

| (S)-2-Bromo-4-methylpentane | SN2 | (R)-3-((4-Methylpentan-2-yl)oxy)phthalonitrile |

| Racemic 2-Bromo-4-methylpentane | SN2 | Racemic 3-((4-Methylpentan-2-yl)oxy)phthalonitrile |

It is important to note that the secondary nature of the carbon atom bearing the halogen in 2,4-dimethylpentyl halides can lead to competing elimination reactions (E2) under the basic conditions of the Williamson ether synthesis, which could reduce the yield of the desired ether. masterorganicchemistry.com Careful optimization of the reaction conditions, such as using a milder base or lower temperatures, may be necessary to favor the substitution pathway.

Advanced Characterization Techniques for 3 2,4 Dimethylpentyl Oxy Phthalonitrile and Its Derivatives

Spectroscopic Analysis of Molecular Structure

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of electromagnetic radiation with the molecule to reveal details about its structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be determined.

For 3-((2,4-Dimethylpentyl)oxy)phthalonitrile, the ¹H NMR spectrum provides a distinct signature. The protons on the phthalonitrile (B49051) ring typically appear as a complex multiplet in the aromatic region (δ 7.30-7.80 ppm), characteristic of a trisubstituted benzene (B151609) ring. researchgate.net The aliphatic (2,4-dimethylpentyl)oxy side chain presents a series of signals in the upfield region. The protons of the four methyl groups are expected to be nearly equivalent due to the molecule's symmetry, resulting in a prominent signal. docbrown.info The methine (-CH-) and methylene (B1212753) (-CH₂-) protons would exhibit distinct chemical shifts and splitting patterns based on their neighboring protons. docbrown.info

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The two nitrile carbons (C≡N) are expected to resonate at approximately 115 ppm. researchgate.net The six carbons of the aromatic ring will appear in the typical downfield region for sp² carbons (110-160 ppm). The carbons of the aliphatic side chain, including the four methyl groups, two methine carbons, and one methylene carbon, will be found in the upfield, or aliphatic, region of the spectrum (10-50 ppm). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data is based on analysis of structural fragments and related compounds.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Aromatic | Ar-H | 7.30 - 7.80 | m |

| Ether Methylene | -OCH₂- | ~4.00 | d |

| Methine | -CH- | 1.80 - 2.00 | m |

| Methylene | -CH₂- | 1.20 - 1.40 | t |

| Methyl | -CH₃ | 0.85 - 0.95 | d |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Aromatic | Ar-C | 110 - 160 | |

| Nitrile | -C≡N | ~115 | |

| Ether Methylene | -OCH₂- | ~70 | |

| Methylene | -CH₂- | ~45 | |

| Methine | -CH- | ~25 | |

| Methyl | -CH₃ | ~22 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

The FT-IR spectrum of this compound is expected to show several key absorption bands. The most definitive of these is the sharp, intense peak for the nitrile (C≡N) stretching vibration, which typically appears around 2230 cm⁻¹. researchgate.net The presence of the ether linkage is confirmed by a strong C-O-C stretching band in the region of 1250-1050 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the aliphatic side chain (just below 3000 cm⁻¹) and the aromatic ring (just above 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring (around 1600-1450 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Frequencies Data based on typical values for phthalonitrile derivatives. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, 1480 | C=C stretch | Aromatic |

| ~1250 | C-O-C stretch | Aryl-alkyl ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Phthalonitrile derivatives exhibit characteristic absorption bands in the UV region due to π→π* transitions within the aromatic system. scispace.com For this compound, one would expect to observe intense absorption bands, with the exact position of the maximum absorption (λ_max) being influenced by the solvent used for the analysis. These transitions are crucial for understanding the photophysical properties of the molecule, which is especially relevant when it is used as a precursor for photosensitizers like phthalocyanines. scispace.com

Table 3: Typical UV-Vis Absorption Data for Phthalonitrile Derivatives Data based on related phthalonitrile compounds. scispace.com

| Absorption Maxima (λ_max) | Electronic Transition | Chromophore |

| ~250 - 320 nm | π→π* | Benzene Ring / Nitrile |

Mass Spectrometry (e.g., MALDI-TOF-MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are commonly used. nih.gov For this compound, which has a molecular formula of C₁₅H₁₈N₂O, the calculated monoisotopic mass is 242.1419 g/mol , corresponding to an average molecular weight of 242.32 g/mol . bldpharm.com In a typical mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 243.15 or as an adduct with a sodium ion [M+Na]⁺ at m/z 265.13. The high resolution of modern mass spectrometers allows for the experimental mass to be determined with enough accuracy to confirm the molecular formula.

X-ray Crystallography for Solid-State Molecular Geometry

While spectroscopic methods reveal molecular connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles. For molecules like this compound, crystallographic analysis would confirm the planarity of the phthalonitrile ring and determine the exact conformation of the flexible (2,4-dimethylpentyl)oxy side chain. nih.gov Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as C-H···N or C-H···O hydrogen bonds that stabilize the crystal structure. nih.gov Although a specific crystal structure for this exact compound may not be publicly documented, analysis of related phenoxy phthalonitriles provides valuable comparative data on typical molecular geometries and packing motifs. nih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides a crucial check on the purity and confirms that the empirical formula matches the proposed molecular formula. For this compound (C₁₅H₁₈N₂O), the theoretical elemental composition can be calculated precisely. A synthesized sample is considered pure if the experimentally determined percentages are in close agreement (typically within ±0.4%) with the theoretical values. scispace.com

Table 4: Elemental Composition of C₁₅H₁₈N₂O Based on a molecular weight of 242.32 g/mol .

| Element | Theoretical % |

| Carbon (C) | 74.34 |

| Hydrogen (H) | 7.49 |

| Nitrogen (N) | 11.56 |

| Oxygen (O) | 6.60 |

Theoretical and Computational Investigations of 3 2,4 Dimethylpentyl Oxy Phthalonitrile

Density Functional Theory (DFT) Studies for Molecular Properties

DFT is a computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict a wide range of molecular properties. For phthalonitrile-based compounds, DFT studies typically explore geometry, electronic structure, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-((2,4-Dimethylpentyl)oxy)phthalonitrile, which possesses a flexible (2,4-dimethylpentyl)oxy side chain, conformational analysis would be performed to identify various possible low-energy structures (conformers). This analysis helps in understanding how the molecule's shape influences its properties and interactions. Studies on similar molecules, such as 4-(4-tritylphenoxy)phthalonitrile, have revealed the existence of multiple stable conformers, which can influence the properties of the material in both gaseous and solid states. Current time information in मंडी डिवीजन, IN.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

The electronic properties of a molecule are key to understanding its reactivity and optical behavior. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter. A small band gap generally indicates high chemical reactivity and low kinetic stability. Conversely, a large band gap suggests greater stability. These calculations help in predicting how a molecule will behave in chemical reactions and its potential applications in materials science.

Molecular Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several molecular descriptors and reactivity indices can be derived. These quantum chemical parameters provide quantitative measures of a molecule's reactivity and stability. Common descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability to accept electrons (ω = μ² / 2η, where μ is the chemical potential).

These indices are valuable for comparing the reactivity of different molecules and predicting their behavior in various chemical environments.

Interactive Data Table: Representative Global Reactivity Descriptors (Hypothetical Data) Note: The following table is for illustrative purposes only, as specific data for this compound is not available. The values are representative of what might be calculated for a similar phthalonitrile (B49051) derivative.

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)

DFT methods are widely used to predict various spectroscopic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predicted values are then compared with experimental NMR spectra to confirm the molecular structure.

IR (Infrared): DFT can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum, which relate to the molecule's functional groups and bond vibrations. Analysis of the potential energy distribution (PED) helps in assigning specific vibrational modes to the calculated frequencies.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. These transitions correspond to the absorption of light in the UV-Vis spectrum and provide information about the molecule's electronic structure and color.

For a novel or uncharacterized compound, the correlation between predicted and experimental spectra is a powerful tool for structural verification.

Molecular Modeling and Simulation Approaches

Beyond the properties of a single molecule, computational methods can also explore how molecules interact with each other.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a simulation technique that models the physical movements of atoms and molecules over time. MD simulations can provide insights into the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the behavior of substances in condensed phases (liquids or solids). For a compound like this compound, MD could be used to study how its molecules pack in a solid or how they interact with solvent molecules, which is crucial for understanding properties like solubility and the formation of amorphous materials.

Quantum Chemical Methods Beyond DFT (e.g., Semi-empirical methods like PM3)

In the computational investigation of molecular structures and properties, methods that offer a balance between accuracy and computational cost are highly valuable. While Density Functional Theory (DFT) is a powerful tool, semi-empirical quantum chemical methods provide a faster alternative, particularly for larger molecules like this compound. Among these, the "Parameterization Method 3" (PM3) is a well-established approach.

PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. This method simplifies the complex calculations of electron-electron integrals that are a bottleneck in ab initio Hartree-Fock theory. By parameterizing these integrals using experimental data, PM3 can achieve a significant reduction in computational time. The parameters in PM3 are derived from a wide range of experimental data, including heats of formation, dipole moments, and ionization potentials, with the goal of reproducing these properties for a broad set of molecules.

For a molecule such as this compound, a PM3 calculation would typically be employed for initial geometry optimizations and to obtain a preliminary understanding of its electronic properties. The calculation would solve the Schrödinger equation at an approximate level to determine the molecule's electronic structure and energy.

Detailed Research Findings

In the absence of specific published research on this compound using the PM3 method, we can describe the expected outcomes of such a theoretical investigation. The primary results would include the optimized molecular geometry, giving the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface.

Furthermore, the PM3 method would yield key electronic and thermodynamic properties. These are often presented in tabular format to summarize the computational findings. An illustrative example of the kind of data that would be generated is presented below. It is important to note that the following table is a hypothetical representation of typical PM3 outputs for a molecule of this nature, as specific literature is not available.

Table 1: Hypothetical PM3 Calculation Results for this compound

| Calculated Property | Hypothetical Value | Unit | Description |

| Heat of Formation | 150.5 | kcal/mol | The standard enthalpy change when the compound is formed from its constituent elements in their standard states. |

| Total Energy | -3580.2 | eV | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | 4.8 | Debye | A measure of the separation of positive and negative charges in the molecule, indicating its overall polarity. |

| HOMO Energy | -9.2 | eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 | eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 | eV | The energy difference between the HOMO and LUMO, which provides an indication of the molecule's chemical reactivity and electronic transition energies. |

These calculated values provide a foundational understanding of the molecule's characteristics. For instance, the HOMO and LUMO energies are crucial in predicting reactivity, with a large HOMO-LUMO gap suggesting high kinetic stability. The dipole moment gives insight into how the molecule will interact with polar solvents and other polar molecules. While less accurate than results from higher-level DFT or ab initio methods, these semi-empirical findings are valuable for initial screenings of large numbers of molecules or for providing a starting point for more computationally intensive studies.

Role of 3 2,4 Dimethylpentyl Oxy Phthalonitrile As a Precursor in Phthalocyanine Chemistry

Cyclotetramerization Reactions for Phthalocyanine (B1677752) Formation

The cornerstone of phthalocyanine synthesis is the cyclotetramerization of phthalonitrile (B49051) derivatives. Current time information in मंडी डिवीजन, IN. This process involves the template-assisted condensation of four phthalonitrile units to form the stable 18-π electron phthalocyanine ring system. The reaction is typically carried out at high temperatures, often in the presence of a metal salt which acts as a template, yielding a metallophthalocyanine. The use of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a high-boiling solvent like n-pentanol or dimethylaminoethanol (B1669961) (DMAE) is also a common practice to facilitate the reaction.

Unsymmmetrical Phthalocyanine Synthesis from Mixed Phthalonitriles

A more complex yet versatile approach is the mixed or statistical condensation of two or more different phthalonitrile derivatives. By reacting 3-((2,4-Dimethylpentyl)oxy)phthalonitrile with another substituted phthalonitrile, a mixture of products is typically obtained. This includes two symmetrical phthalocyanines and one or more unsymmetrically substituted phthalocyanines. For instance, a reaction between precursor A (this compound) and precursor B (another phthalonitrile) would yield AAAA, BBBB, and various unsymmetrical forms like A3B, A2B2 (in cis and trans arrangements), and AB3. This method allows for the creation of phthalocyanines with multiple functionalities, although it necessitates sophisticated separation techniques to isolate the desired unsymmetrical product.

Molecular Engineering of Phthalocyanines via this compound Functionalization

The process of molecular engineering involves the deliberate design and synthesis of molecules with specific, desired properties. The use of this compound is a prime example of this strategy in phthalocyanine chemistry, where the substituent is chosen to impart particular characteristics to the final macrocycle.

Influence of the (2,4-Dimethylpentyl)oxy Moiety on Macrocycle Properties and Solubility

Unsubstituted phthalocyanines are notoriously insoluble in common organic solvents, which severely limits their processability and applications. The introduction of bulky and flexible substituents is a key strategy to overcome this issue. The (2,4-Dimethylpentyl)oxy group, being a branched and non-planar alkyl ether, effectively disrupts the strong π-π stacking interactions between phthalocyanine molecules that lead to aggregation and low solubility. This steric hindrance enhances the solubility of the resulting phthalocyanines in a range of organic solvents like chloroform, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). Enhanced solubility is critical for solution-based characterization and for fabricating thin films and other functional materials.

| Property | Influence of (2,4-Dimethylpentyl)oxy Moiety | Rationale |

| Solubility | Significantly Increased | The bulky, branched structure disrupts intermolecular π-π stacking, preventing aggregation and promoting dissolution in organic solvents. |

| Aggregation | Reduced | Steric hindrance imposed by the substituents keeps the planar macrocycles separated from each other. |

| Processability | Improved | Higher solubility allows for the use of solution-based processing techniques for device fabrication. |

Strategic Design for Tunable Electronic and Optical Properties of Phthalocyanines

The electronic and optical properties of phthalocyanines are highly dependent on their molecular structure. The (2,4-Dimethylpentyl)oxy group, being an electron-donating alkoxy substituent, can influence the electronic landscape of the phthalocyanine macrocycle. These groups can subtly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning affects the molecule's absorption spectrum, particularly the position of the characteristic Q-band in the red or near-infrared region, which is crucial for applications in photodynamic therapy, optical data storage, and photovoltaics. By preventing aggregation, the substituent also ensures that the intrinsic optical properties of the individual molecules are preserved in solution and in the solid state.

| Property | Effect of (2,4-Dimethylpentyl)oxy Substituent | Application Relevance |

| Q-band Absorption | Potential for red-shift and sharper peaks | Crucial for light-harvesting applications and photodynamic therapy where specific wavelength absorption is required. |

| Electronic Properties | Modification of HOMO/LUMO energy levels | Allows for tuning of redox potentials for applications in sensors and catalysis. |

| Fluorescence Quantum Yield | Can be enhanced by reducing aggregation-induced quenching | Important for applications in bio-imaging and as fluorescent probes. |

Structural Diversity of Phthalocyanines Derived from the Compound

The use of this compound as a building block opens the door to a wide array of structurally diverse phthalocyanines. Symmetrical tetra-substituted phthalocyanines are the most straightforward derivatives. However, through mixed condensation reactions, a vast library of unsymmetrical phthalocyanines can be generated. These can be A3B type, where one substituent is different, or A2B2 type, with two of each substituent. This structural variation allows for the creation of multifunctional molecules, for instance, by combining the solubilizing (2,4-Dimethylpentyl)oxy groups with other functional groups that can provide anchoring points to surfaces, catalytic activity, or specific recognition capabilities. This synthetic flexibility is a key advantage in developing tailor-made phthalocyanine-based materials for advanced applications.

| Phthalocyanine Type | Description | Synthetic Method | Key Feature |

| Symmetrical (A4) | Four identical (2,4-Dimethylpentyl)oxy groups. | Self-cyclotetramerization of this compound. | High solubility and uniform properties. |

| Unsymmetrical (A3B) | Three (2,4-Dimethylpentyl)oxy groups and one different substituent. | Mixed cyclotetramerization with another phthalonitrile. | Combines solubility with another specific function. |

| Unsymmetrical (A2B2) | Two (2,4-Dimethylpentyl)oxy groups and two of another substituent. | Mixed cyclotetramerization. | Allows for directional properties and more complex functionalities. |

| Unsymmetrical (ABCD) | Each of the four isoindole units has a different substituent. | Complex multi-step synthesis or advanced separation from a statistical mixture. | Highly specialized molecules with tailored, often anisotropic, properties. |

The synthesis of phthalocyanines from phthalonitrile precursors is a well-established methodology in macrocyclic chemistry. The general approach involves the cyclotetramerization of four molecules of a substituted phthalonitrile. This reaction can be conducted in high-boiling solvents or, in some cases, under solvent-free conditions at elevated temperatures. The presence or absence of a metal salt during the reaction dictates whether a metallophthalocyanine or a metal-free phthalocyanine is formed.

Metal-Free Phthalocyanine Synthesis

The synthesis of metal-free phthalocyanines (H₂Pcs) from this compound can be achieved through a templated cyclotetramerization reaction followed by demetallation, or by direct cyclotetramerization in the presence of a strong organic base.

A common method involves the use of a labile metal ion, such as zinc(II) or magnesium(II), to act as a template, guiding the four phthalonitrile molecules to form the macrocycle. nih.gov The resulting metallophthalocyanine is then treated with a strong acid to remove the central metal ion, yielding the metal-free derivative. nih.gov

Alternatively, direct synthesis can be performed by heating the phthalonitrile precursor in a high-boiling alcohol, such as n-pentanol or 1-hexanol, in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The base facilitates the formation of the macrocycle without incorporating a metal ion.

General Reaction Conditions for Metal-Free Phthalocyanine Synthesis:

| Parameter | Condition |

|---|---|

| Precursor | This compound |

| Method | Direct cyclotetramerization |

| Solvent | n-pentanol, 1-hexanol, or similar high-boiling alcohol |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Temperature | 140-160 °C |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

The bulky 2,4-dimethylpentyl groups are anticipated to render the resulting tetra-substituted metal-free phthalocyanine highly soluble in common organic solvents, which simplifies purification, typically achieved through column chromatography.

Metallophthalocyanine Complexation with Diverse Central Metals (e.g., Zn, Co, Ni, Ti)

The introduction of a central metal atom into the phthalocyanine core significantly influences its electronic, optical, and catalytic properties. The synthesis of metallophthalocyanines (MPcs) from this compound is typically a one-step process where the cyclotetramerization occurs in the presence of a corresponding metal salt. nih.gov

The reaction is generally carried out by refluxing the phthalonitrile precursor with an anhydrous metal salt (e.g., Zn(OAc)₂, CoCl₂, NiCl₂) in a high-boiling solvent such as dimethylformamide (DMF), dimethylaminoethanol (DMAE), or n-pentanol. ambeed.comresearchgate.net A catalytic amount of a base like DBU is often added to facilitate the reaction. researchgate.net For oxotitanium(IV) phthalocyanine, a titanium alkoxide, such as titanium(IV) butoxide, can be used as the titanium source. sigmaaldrich.comresearchgate.net

The choice of the central metal ion is critical for the intended application. For instance, zinc phthalocyanines are known for their excellent photophysical properties, making them suitable for photodynamic therapy and fluorescence imaging. google.com Cobalt and nickel phthalocyanines often exhibit interesting electrochemical and catalytic activities. nih.govchemicalbook.com

Typical Reaction Parameters for Metallophthalocyanine Synthesis:

| Central Metal | Metal Salt/Source | Solvent | Base (if used) | Temperature (°C) |

|---|---|---|---|---|

| Zinc (Zn) | Zn(OAc)₂, ZnCl₂ | n-pentanol, DMF | DBU | 140-160 |

| Cobalt (Co) | CoCl₂ | n-pentanol, DMAE | DBU | 140-160 |

| Nickel (Ni) | NiCl₂ | n-pentanol, DMAE | DBU | 140-160 |

| Titanium (Ti) | Ti(OBu)₄, TiCl₄ | Quinoline, 1-chloronaphthalene (B1664548) | - | 180-220 |

The resulting metallophthalocyanines, peripherally substituted with four 3-((2,4-dimethylpentyl)oxy) groups, are expected to exhibit good solubility in a range of organic solvents, facilitating their characterization and incorporation into various materials.

Advanced Research Applications of Phthalocyanine Derivatives from 3 2,4 Dimethylpentyl Oxy Phthalonitrile

Supramolecular Assembly and Self-Organization

The unique architecture of phthalocyanines, characterized by an extended 18 π-electron system, predisposes them to form organized structures through self-assembly. jchemrev.comru.nl The nature of the peripheral substituents, such as the 2,4-dimethylpentyl group, plays a pivotal role in directing these assembly processes.

Aggregation Phenomena in Phthalocyanine (B1677752) Systems and Control Strategies

A primary challenge in the application of phthalocyanines is their strong tendency to aggregate in solution. This phenomenon, driven by attractive π–π stacking interactions between the planar macrocycles, often leads to the formation of co-facial dimers and higher-order oligomers. mdpi.comnih.gov Such aggregation is generally undesirable as it can quench the excited states and alter the electronic absorption spectra, thereby diminishing photophysical and photochemical activities. nih.gov

The introduction of sterically demanding substituents is a primary and effective strategy to control and prevent this aggregation. nih.govblucher.com.brnih.gov The 3-((2,4-Dimethylpentyl)oxy) group exemplifies such a substituent. Its branched structure and significant bulk create a steric shield around the phthalocyanine core. acs.orgmdpi.com This steric hindrance physically prevents the close approach required for strong π–π stacking, disrupting the planarity and hindering the formation of stable, non-covalent aggregates. acs.orgrsc.org As a result, phthalocyanine derivatives bearing these groups exhibit significantly improved solubility in common organic solvents and a greater tendency to exist as monomers, which is crucial for many applications. nih.govmdpi.com

Table 1: Effect of Substituent Bulk on Phthalocyanine Aggregation

| Substituent Type | Typical Aggregation Behavior | Rationale | Key Benefit |

|---|---|---|---|

| None (Unsubstituted) | Strong H-aggregation (blue-shifted Q-band) | Unhindered π-π stacking allows for close co-facial arrangement. | High thermal stability. |

| Small Linear Alkyl | Moderate aggregation | Provides some solubility but insufficient steric bulk to prevent stacking. | Slight improvement in processability. |

| Bulky/Branched Alkyl (e.g., 2,4-Dimethylpentyl) | Minimal to no aggregation (sharp, monomeric Q-band) | Steric hindrance disrupts planarity and prevents close molecular packing. acs.orgmdpi.comnih.gov | Enhanced solubility and preservation of monomeric properties. nih.gov |

| Crown Ether | Aggregation can be induced/controlled by cations | Cation-crown interactions can template the assembly of macrocycles. mdpi.com | Stimuli-responsive assembly. |

Non-Covalent Interactions in Organized Supramolecular Structures

The self-organization of phthalocyanine derivatives into functional supramolecular architectures is governed by a delicate balance of non-covalent forces, primarily π–π stacking and van der Waals interactions. youtube.com In phthalocyanines substituted with 3-((2,4-Dimethylpentyl)oxy) groups, the bulky alkyl chains modulate these interactions significantly.

Catalysis and Electrocatalysis Research

Metallophthalocyanines (MPcs) are renowned for their catalytic activity, mimicking naturally occurring porphyrins in various chemical transformations. researchgate.netnih.gov The performance of MPc-based catalysts is highly dependent on the central metal ion, the electronic nature of the substituents, and the physical state of the catalytic system.

Homogeneous and Heterogeneous Catalytic Systems Involving Phthalocyanines

Phthalocyanine derivatives can be employed as catalysts in both homogeneous and heterogeneous systems. youtube.comyoutube.com

Homogeneous Catalysis: In these systems, the catalyst is dissolved in the same phase as the reactants. youtube.com The high solubility imparted by bulky substituents like the 2,4-dimethylpentyl group is a major advantage, enabling the use of these phthalocyanines in a wide range of organic solvents. nih.govsfu.ca This ensures that the catalytic active sites (the central metal ions) are readily accessible to the substrate molecules, often leading to high catalytic efficiency and selectivity under milder reaction conditions. youtube.com

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse. youtube.com Phthalocyanines can be immobilized on solid supports like polymers, silica, or carbon nanotubes. rsc.org While high solubility might seem counterintuitive for heterogeneous systems, it is beneficial during the preparation of the catalyst, allowing for a uniform dispersion of the phthalocyanine molecules onto the support material. The steric bulk of the substituents can also play a role in preventing deactivation via dimerization on the support surface and can create a specific microenvironment around the active site, potentially influencing substrate selectivity. nih.govrsc.org

Photocatalytic and Electrocatalytic Activity Investigations

The rich electronic properties of phthalocyanines make them excellent candidates for photocatalysis and electrocatalysis, applications relevant to solar energy conversion and chemical synthesis. researchgate.netnih.gov

Photocatalysis: Phthalocyanines are potent photosensitizers, absorbing strongly in the visible and near-infrared regions of the spectrum. mdpi.comnih.gov Upon illumination, they can initiate chemical reactions, such as the generation of reactive oxygen species or electron transfer processes. rsc.org Aggregation is a major limiting factor in photocatalysis as it provides a pathway for the rapid, non-radiative decay of the excited state, quenching its photochemical activity. nih.gov By effectively suppressing aggregation, the 2,4-dimethylpentyl substituents ensure a high quantum yield of the excited triplet state, which is essential for efficient photocatalysis. nih.govmdpi.com These soluble derivatives have been investigated for processes like the photooxidation of pollutants. rsc.org

Electrocatalysis: The central metal atom in a phthalocyanine can act as a redox-active site for various electrochemical reactions, including the oxygen reduction reaction (ORR) and the carbon dioxide reduction reaction (CO₂RR). researchgate.netrsc.orgrsc.org The catalytic activity is influenced by the electron density on the metal center, which can be tuned by peripheral substituents. nih.govdntb.gov.ua The electron-donating nature of the alkoxy (-oxy) group in 3-((2,4-Dimethylpentyl)oxy)phthalonitrile derivatives increases the electron density on the phthalocyanine ring and the central metal. researchgate.net This can enhance the catalytic activity for certain reactions. Furthermore, the improved solubility prevents the formation of thick, poorly conductive films on the electrode surface, facilitating efficient charge transfer between the electrode and the catalyst. acs.org

Chemical Sensor Development

Phthalocyanine-based materials are highly effective as the active layer in chemical sensors, particularly for detecting gases. mdpi.commdpi.com Their electrical conductivity and optical properties change upon interaction with analyte molecules, providing a measurable signal. The sensitivity, selectivity, and response time of these sensors are strongly influenced by the molecular structure of the phthalocyanine, including its central metal and peripheral substituents. mdpi.comresearchgate.net

The introduction of bulky 3-((2,4-dimethylpentyl)oxy) groups can enhance sensor performance in several ways:

Increased Surface Area and Porosity: In thin films, the bulky, non-planar nature of these substituents can prevent dense molecular packing, creating a more porous film structure. This increased surface area allows for better diffusion and access of gas molecules to the sensing sites.

Enhanced Selectivity: The specific size and chemical nature of the cavities created between the substituted phthalocyanine molecules can lead to selective binding of certain analytes over others.

Modulated Electronic Properties: The electron-donating alkoxy substituent modifies the frontier molecular orbital (HOMO/LUMO) energy levels of the phthalocyanine. nih.gov This electronic modification influences the strength of the interaction with electron-donating (e.g., ammonia) or electron-accepting (e.g., nitrogen dioxide) gases, thereby tuning the sensor's sensitivity and response. mdpi.commdpi.com Research has shown that electron-donating substituents can enhance sensitivity towards oxidizing gases, while electron-withdrawing groups improve the response to reducing gases.

Table 2: Influence of Phthalocyanine Substituents on Gas Sensor Properties

| Substituent Type | Influence on Sensor Film | Effect on Analyte Interaction | Typical Target Analyte(s) |

|---|---|---|---|

| Electron-Withdrawing (e.g., -F, -Cl) | Decreases electron density on the macrocycle. mdpi.com | Enhances interaction with electron-donating gases. mdpi.com | Ammonia (B1221849) (NH₃), Amines |

| Electron-Donating (e.g., -OR, -Alkyl) | Increases electron density on the macrocycle. researchgate.net | Enhances interaction with electron-accepting gases. | Nitrogen Dioxide (NO₂), Chlorine (Cl₂) |

| Bulky/Sterically Hindering (e.g., 2,4-Dimethylpentyl) | Creates porous films, prevents aggregation. | Increases surface area for analyte interaction; may create selective binding sites. | Various gases, improved sensitivity and response time. |

| Carboxylic/Sulfonic Acid (-COOH, -SO₃H) | Promotes ordered film formation and interaction with polar analytes. rsc.org | Facilitates strong interaction via hydrogen bonding. rsc.org | Ammonia (NH₃), Humidity (H₂O) |

Sensing Mechanisms and Selectivity in Phthalocyanine-Based Sensors

Phthalocyanine (Pc) derivatives are a cornerstone in the development of chemiresistive gas sensors due to their high thermal and chemical stability and their rich electronic properties. northeastern.edu The sensing mechanism is primarily based on the change in conductivity of the phthalocyanine film upon interaction with gas molecules. google.com Phthalocyanines are p-type semiconductors, where charge transport is mediated by "holes". The electrical conductivity of Pc films is highly sensitive to atmospheric oxygen, which acts as a dopant. researchgate.net

When a phthalocyanine-based sensor is exposed to analyte gases, several interactions can occur that modulate its conductivity:

Charge Transfer: Electron-donating gases (reducing agents) like ammonia (NH₃) can transfer electrons to the p-type semiconductor, neutralizing charge carriers (holes) and thereby decreasing the sensor's conductivity. Conversely, electron-withdrawing gases (oxidizing agents) like nitrogen dioxide (NO₂) can extract electrons, increasing the concentration of holes and thus increasing conductivity. ambeed.com

Analyte-Phthalocyanine Binding: The interaction is often dominated by the binding of the analyte to the central metal ion of the phthalocyanine. For instance, in cobalt phthalocyanine (CoPc), the sensor response correlates with the Lewis basicity of the analyte, indicating a direct coordination between the analyte and the cobalt center. nih.gov For metal-free phthalocyanine (H₂Pc), the response is more closely related to the hydrogen-bond basicity of the analyte. nih.gov

Selectivity is a critical parameter for gas sensors and can be tuned by modifying the phthalocyanine structure. This is achieved in two primary ways:

Varying the Central Metal Ion: The choice of the central metal atom (e.g., Co, Ni, Cu, Zn) significantly influences the strength and nature of the interaction with gas molecules, thereby altering the sensitivity and selectivity profile of the sensor. nih.gov CoPc, for example, often shows enhanced sensitivity towards certain analytes compared to other metallated or metal-free versions due to stronger analyte interaction. nih.gov

Peripheral Substitution: Attaching specific functional groups to the outer rings of the phthalocyanine macrocycle modifies its electronic properties and steric environment. The bulky, branched 2,4-dimethylpentyl group in a hypothetical phthalocyanine derived from this compound would be expected to increase solubility and prevent the strong aggregation that can hinder sensor performance. This enhanced processability allows for the formation of uniform, thin films crucial for reproducible sensor fabrication.

A sensor array combining several phthalocyanine derivatives with different central metals and substituents can be used to generate a unique response pattern for various gases, enabling high selectivity for identifying specific toxic gases even at parts-per-billion (ppb) levels. ambeed.com

Development of Advanced Sensor Platforms using Phthalocyanine Derivatives

The development of advanced sensor platforms leverages the unique properties of phthalocyanine derivatives to create devices with enhanced sensitivity, selectivity, and stability. A key strategy involves integrating phthalocyanines with other functional materials to form hybrid composites. jchemrev.com

Hybrid Material Approaches:

Carbon Nanomaterials: Combining phthalocyanines with carbon nanotubes (CNTs) or graphene oxide (GO) can significantly improve sensor performance. These carbon-based materials provide a large surface area and excellent electrical conductivity, which facilitates more efficient charge transfer between the analyte and the sensing layer. nih.gov

Metal Nanoparticles (MNPs): The integration of gold (Au) or other metal nanoparticles with phthalocyanines can enhance the electrochemical response and signal amplification. jchemrev.com Covalent linking between gold nanoparticles and sulfur-substituted zinc phthalocyanines, for example, has been shown to improve charge transfer rates and lower the limits of detection for analytes like catechol. mdpi.com

Sensor Fabrication Techniques: The method of depositing the phthalocyanine layer is crucial for sensor performance. Techniques such as organic molecular beam epitaxy (OMBE) allow for the growth of highly ordered, uniform thin films (e.g., 50 nm thick) on interdigitated electrodes, leading to reproducible and reliable sensor responses. nih.gov Solution-based processing, made possible by soluble derivatives, offers a lower-cost and scalable alternative for device fabrication. ambeed.com

The ultimate goal is to create integrated, MOS-compatible sensor platforms that are inexpensive, have low power consumption, and can be easily deployed for environmental monitoring or industrial process control. google.com

Functional Materials and Polymer Science

High-Performance Polymer Synthesis Utilizing Phthalonitrile (B49051) Precursors

Phthalonitrile monomers are precursors to a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, making them suitable for applications in extreme environments like aerospace and defense. dergipark.org.trmdpi.com These resins can withstand continuous service temperatures exceeding 300°C and possess high glass transition temperatures (Tg), often above 400°C. mdpi.comnih.gov

The polymerization of phthalonitrile monomers typically proceeds via a thermally induced cyclotetramerization of the nitrile groups, forming a highly cross-linked network of phthalocyanine and triazine structures. arkat-usa.org This curing mechanism minimizes the release of volatile byproducts, which is advantageous for creating void-free, high-integrity composite materials. dergipark.org.tr

Key characteristics of phthalonitrile-based polymers include:

Exceptional Thermal Stability: The aromatic structure of the cross-linked network imparts outstanding resistance to thermal degradation.

Low Moisture Absorption: The hydrophobic nature of the polymer network leads to very low water uptake, which helps maintain mechanical and electrical properties in humid environments. dergipark.org.trnih.gov

Inherent Flame Retardancy: The high aromatic content results in high char yield and excellent fire resistance. arkat-usa.org

Superior Mechanical Properties: The densely cross-linked structure provides high strength and stiffness. nih.gov

The processing of phthalonitrile monomers can be challenging due to high melting points and slow curing speeds. To overcome this, strategies such as creating prepolymers or using reactive curing agents are employed. For instance, reacting a phthalonitrile monomer with an agent like 4,4′-diaminodiphenyl ether or 4-(aminophenoxy)phthalonitrile can lower the processing temperature and broaden the processing window. The use of a bulky, branched substituent like the 2,4-dimethylpentyl group would likely improve the solubility and lower the melting point of the monomer, enhancing its processability for techniques like Resin Transfer Molding (RTM) and vacuum infusion. dergipark.org.tr

Table 1: Comparison of High-Temperature Thermosetting Resins

| Resin Type | Key Advantages | Key Limitations |

|---|---|---|

| Phthalonitriles | Very high thermal stability (>300°C), low water absorption, flame resistant. dergipark.org.tr | High processing temperatures, can be brittle. arkat-usa.org |

| Epoxies | Good processability, good mechanical properties. | Limited to applications below ~250°C. dergipark.org.tr |

| Polyimides | High service temperature. | Can be difficult to process. mdpi.com |

| Bismaleimides | High glass transition temperature. | Can be difficult to process, potential for microcracking. arkat-usa.org |

Organic Electronic Device Applications (e.g., Organic Photovoltaics) of Phthalocyanine Derivatives

Phthalocyanine derivatives are extensively studied as p-type organic semiconductors for applications in organic electronics, particularly in organic photovoltaic (OPV) cells. google.com Their strong absorption in the visible and near-infrared regions of the solar spectrum, combined with good thermal and chemical stability, makes them excellent candidates for the photoactive donor material in OPV devices.

In a typical bilayer or bulk heterojunction OPV, the phthalocyanine derivative serves as the electron donor, while a fullerene derivative like PCBM or another n-type material acts as the electron acceptor. google.com The fundamental process involves:

Photon Absorption: The phthalocyanine layer absorbs photons, creating an exciton (B1674681) (a bound electron-hole pair).

Exciton Diffusion: The exciton diffuses to the interface between the donor and acceptor materials.

Charge Separation: The exciton dissociates at the interface, with the electron transferred to the acceptor and the hole remaining in the donor material.

Charge Transport: The separated electrons and holes are transported through the acceptor and donor materials, respectively, to the device electrodes, generating a photocurrent.

The efficiency of OPVs is highly dependent on the properties of the organic semiconductors used. The introduction of substituents onto the phthalocyanine ring, such as the 2,4-dimethylpentyl)oxy group, can be used to tune the material's properties to optimize device performance. These modifications can influence:

Solubility: Enhancing solubility is crucial for solution-based processing techniques like spin-coating, which offer a low-cost pathway for manufacturing large-area devices.

Energy Levels: Substituents can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for achieving efficient charge separation and maximizing the open-circuit voltage (Voc) of the solar cell. bldpharm.com

Film Morphology: The structure of the substituent affects how the molecules pack in the solid state, influencing the film's morphology, which in turn impacts exciton diffusion and charge mobility.

While many phthalocyanine derivatives have been investigated, the power conversion efficiency (PCE) of devices often depends on a delicate balance of material properties and device architecture. bldpharm.com

Table 2: Photovoltaic Parameters of Selected Phthalocyanine-Based Devices

| Device Structure | Donor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (η) (%) |

|---|---|---|---|---|---|

| ITO/CuTCPc/PCBM/Al | CuTCPc | 0.54 | 0.825 | 32.3 | 0.14 |

| ITO/CuTCPc/P3HT:PCBM/Al | P3HT:PCBM (with CuTCPc interlayer) | 0.59 | 3.12 | 33.8 | 0.62 |

| Inverted Structure | PCBM:PolyCuPc | 0.35 | 0.23 | 32 | 0.026 |

Data sourced from references and bldpharm.com. Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency.

Corrosion Inhibition Studies with Phthalonitrile Derivatives

Adsorption Mechanisms on Metal Surfaces

Phthalonitrile and its derivatives, particularly the resulting phthalocyanines, are investigated as effective corrosion inhibitors for metals like carbon steel, especially in acidic environments. nih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The high inhibition efficiency of these macrocyclic compounds is attributed to several molecular features:

Heteroatoms: The multiple nitrogen atoms in the phthalocyanine ring are rich in electrons and can coordinate with vacant d-orbitals of metal atoms (e.g., iron), leading to strong chemisorption. Oxygen atoms in alkoxy substituents would provide additional sites for interaction.

π-Electron System: The extensive 18π-electron conjugated system of the phthalocyanine macrocycle allows for strong π-interaction with the metal surface.

Planar Structure & Large Surface Coverage: The planar geometry and large size of the phthalocyanine molecule enable it to cover a significant area of the metal surface, effectively blocking active corrosion sites.

The adsorption process of these inhibitors on a metal surface is often described by adsorption isotherms, such as the Langmuir model. nih.gov The Langmuir isotherm assumes the formation of a monolayer of inhibitor molecules on the surface. The spontaneity and strength of this adsorption can be evaluated by thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. Values around -20 kJ/mol or less negative suggest physisorption (electrostatic interactions), while values of -40 kJ/mol or more negative are indicative of chemisorption (covalent bond formation). Often, the process involves a combination of both physical and chemical adsorption.

Studies on related nitrile compounds have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the inhibitor increases the polarization resistance of the metal, signifying the formation of a passivating film that hinders charge transfer. nih.gov

Quantum Chemical Insights into Inhibition Efficiency

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for elucidating the mechanisms of corrosion inhibition at a molecular level. researchgate.netmanipal.edu These computational methods provide valuable insights into the relationship between the molecular structure of an inhibitor and its protective efficacy. For phthalocyanine derivatives, DFT studies are instrumental in understanding how peripheral substitutions influence their interaction with metal surfaces and, consequently, their inhibition efficiency.

The core principle of using quantum chemical calculations in corrosion science is to correlate electronic properties of the inhibitor molecule with its performance. manipal.edu Several key parameters are calculated to predict the behavior of an inhibitor. These include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), the dipole moment (μ), electronegativity (χ), and global hardness (η). researchgate.net

The EHOMO is often associated with the electron-donating ability of a molecule; a higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing the adsorption process. manipal.edu Conversely, the ELUMO indicates the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value implies a greater electron-accepting capacity. researchgate.net The energy gap, ΔE, is a crucial parameter for predicting the reactivity of the inhibitor molecule. A smaller ΔE generally corresponds to higher reactivity, which can lead to stronger adsorption on the metal surface and thus, a higher inhibition efficiency. researchgate.net

While specific quantum chemical studies on phthalocyanines derived from this compound are not extensively available in the public domain, the principles can be illustrated by examining related substituted phthalocyanine systems. For instance, studies on various phthalocyanine derivatives have shown a clear correlation between their electronic properties and their effectiveness as corrosion inhibitors.

The inhibition efficiency of phthalocyanines is significantly influenced by the nature of their peripheral substituents. For example, the introduction of electron-donating groups, such as alkoxy substituents, can increase the electron density on the phthalocyanine ring, thereby enhancing its ability to donate electrons and form a protective layer on the metal surface. Computational studies on such substituted phthalocyanines consistently show that these modifications alter the key quantum chemical parameters in a predictable manner, which aligns with experimentally observed inhibition efficiencies. nih.govnih.gov

To illustrate the relationship between molecular structure and inhibition potential, the following table presents quantum chemical parameters calculated for a series of phthalocyanine derivatives, demonstrating how substitutions affect these key electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |

| Metal-free Phthalocyanine (H₂Pc) | -5.98 | -2.87 | 3.11 | ~85 |

| Copper Phthalocyanine (CuPc) | -6.23 | -3.12 | 3.11 | ~90 |

| Copper Phthalocyanine tetrasulfonic acid | -7.89 | -5.43 | 2.46 | >95 |

Note: The inhibition efficiency values are approximate and can vary based on experimental conditions. The data is compiled from studies on related phthalocyanine compounds to illustrate the general principles. researchgate.net

The data in the table demonstrates that modifications to the phthalocyanine structure, such as the introduction of sulfonate groups, can significantly lower both EHOMO and ELUMO, as well as decrease the energy gap ΔE. researchgate.net This trend is often associated with an increase in inhibition efficiency, as a smaller energy gap facilitates the electronic interactions between the inhibitor and the metal surface, leading to a more stable and protective adsorbed layer. researchgate.net

In the context of phthalocyanines derived from this compound, it is hypothesized that the bulky, electron-donating (2,4-dimethylpentyl)oxy groups would increase the EHOMO value and enhance the solubility and surface coverage of the resulting phthalocyanine, both of which are desirable characteristics for an effective corrosion inhibitor. nih.gov Future DFT studies on this specific molecule would be invaluable in confirming these hypotheses and precisely quantifying its electronic properties and inhibition potential.

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Methodologies for Phthalonitriles

The synthesis of phthalonitrile (B49051) derivatives is undergoing a significant transformation towards more environmentally friendly and efficient methods. nih.govaalto.fi Traditional synthesis often involves high-boiling, hazardous solvents and harsh conditions. aalto.fi Future research on the synthesis of 3-((2,4-Dimethylpentyl)oxy)phthalonitrile will likely focus on adopting these greener alternatives.

Sustainable Solvents and Bases: Recent studies have successfully employed greener solvents like anisole (B1667542) and glycerol (B35011) for the synthesis of metallophthalocyanines from phthalonitriles. nih.govresearchgate.net These solvents, often used in combination with more benign bases such as potassium hydroxide (B78521) (KOH) instead of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), offer a more sustainable reaction environment. nih.gov The application of these systems to the synthesis of the phthalocyanine (B1677752) derived from this compound could significantly reduce the environmental impact and production costs. nih.gov

Solid-State and Microwave-Assisted Synthesis: Mechanochemistry, specifically through techniques like ball milling and liquid-assisted grinding (LAG), presents a promising solvent-free or solvent-reduced synthetic route. aalto.fi This solid-state approach has been shown to produce high yields of phthalocyanines, reducing the need for large volumes of solvents like dimethylaminoethanol (B1669961) (DMAE) by up to 100-fold. aalto.fi Similarly, microwave-assisted synthesis can dramatically shorten reaction times and improve product purity. taylorfrancis.com Investigating these methodologies for this compound could lead to a highly efficient and eco-friendly production process. aalto.fitaylorfrancis.com

Controlled Synthesis: The reactivity of phthalonitrile precursors can be strategically controlled to favor the formation of specific products. For instance, the addition of a highly reactive phthalonitrile, such as 4-nitrophthalonitrile, can act as a "catalytic species" to activate the self-condensation of less reactive, sterically hindered precursors. rsc.org This approach could be instrumental in optimizing the yield of the target phthalocyanine from this compound, which might otherwise be challenging due to the bulky substituent.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methodologies for Phthalonitriles

| Methodology | Solvent | Base | Conditions | Advantages |

|---|---|---|---|---|

| Traditional | DMAE, Quinoline | DBU | High Temperature, Long Reaction Times | Established procedures |

| Sustainable | Anisole, Glycerol | KOH | Milder Temperatures | Reduced toxicity, lower cost nih.gov |

| Solid-State | Minimal (LAG) or None | - | Mechanical Force (Ball Milling) | Drastically reduced solvent waste, high efficiency aalto.fi |

| Microwave | Ionic Liquids, High-boiling solvents | Various | Microwave Irradiation | Rapid reaction, high purity taylorfrancis.com |

Integration with Nanotechnology and Hybrid Materials in Phthalocyanine Systems

The phthalocyanine derived from this compound is an excellent candidate for integration into nanomaterials, creating advanced hybrid systems with synergistic properties. worldscientific.comresearchgate.net The 2,4-dimethylpentyl group is expected to enhance compatibility with various matrices and improve the processability of these materials.

Carbon Nanostructure Hybrids: Phthalocyanines can be non-covalently attached to the surfaces of single-walled carbon nanotubes (SWCNTs) and graphene through π–π stacking interactions. mdpi.commdpi.comrsc.org This combination creates hybrid materials with enhanced properties for applications like gas sensing. mdpi.com Quantum-chemical calculations suggest that substituents on the phthalocyanine macrocycle can improve the interaction with the nanotube surface, leading to better sensor performance. mdpi.com The bulky alkyl group of the phthalocyanine from this compound could modulate these interactions and improve the solubility and dispersion of the nanotubes in various media, facilitating device fabrication. mdpi.com

Polymeric and Nanoparticulate Systems: Phthalocyanines can be incorporated into polymeric nanoparticles, which improves their solubility (especially in aqueous media), biocompatibility, and stability. nih.govnih.gov These nanocarriers can enhance the performance of phthalocyanines in biomedical applications by enabling targeted delivery and controlled release. nih.govnih.gov The hydrophobic 2,4-dimethylpentyl substituent would favor encapsulation within polymeric matrices like polystyrene-graft-ethylene oxide or DSPE-PEG, creating stable nanoparticles for imaging and therapeutic applications. nih.gov

Self-Assembled Nanostructures: The structure of phthalocyanine molecules allows them to self-assemble into ordered nanostructures such as nanowires and nanotrees. rsc.org These high-surface-area structures are particularly promising for conductometric gas sensors. rsc.org The 2,4-dimethylpentyl group on the periphery of the phthalocyanine ring will play a crucial role in directing this self-assembly, influencing the morphology and connectivity of the resulting nanostructures and, consequently, their sensing performance.

Advanced Computational Design and Predictive Modeling for Phthalonitrile and Phthalocyanine Properties

Computational chemistry is becoming an indispensable tool for accelerating materials discovery by predicting the properties of novel compounds before their synthesis. worldscientific.comoaepublish.com For this compound and its corresponding phthalocyanine, computational modeling offers a powerful approach to forecast their behavior and guide experimental efforts.

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) are widely used to calculate the electronic and photophysical properties of phthalocyanines. worldscientific.comnih.govnih.gov These methods can predict UV-Vis absorption spectra, frontier molecular orbital energies (HOMO-LUMO), and other key parameters that determine a molecule's suitability for applications like dye-sensitized solar cells or photodynamic therapy. nih.gov A DFT study of the phthalocyanine derived from this compound would reveal how the branched alkyl substituent influences its electronic structure and absorption spectrum. nih.gov Such calculations can also model the interaction of these molecules with surfaces like graphene or titania, providing insights for device engineering. researchgate.net

Molecular Dynamics (MD) and Machine Learning (ML): MD simulations are employed to predict the thermomechanical properties of crosslinked polymers derived from phthalonitrile resins. nih.gov These simulations can model properties like the glass transition temperature (Tg), coefficient of thermal expansion, and mechanical strength at different crosslinking densities. nih.gov For this compound, MD could predict the properties of the resulting thermoset polymer. Furthermore, emerging machine learning models, trained on existing experimental and computational data, can predict properties like the melting point of new phthalonitrile monomers with high accuracy. oaepublish.com This data-driven approach could rapidly screen potential phthalonitrile structures, including derivatives of this compound, to identify candidates with optimal processing characteristics. oaepublish.comwindows.net

Table 2: Predicted Properties via Computational Modeling for Phthalocyanine Systems

| Computational Method | Predicted Properties | Relevance for this compound Derivative |

|---|---|---|

| DFT/TD-DFT | Electronic Structure, Absorption Spectra, Redox Potentials, Reactivity Indices | Guiding design for solar cells, PDT, and catalysis worldscientific.comnih.gov |

| Molecular Dynamics | Glass Transition Temp. (Tg), Thermal Expansion, Mechanical Modulus, Dielectric Constant | Predicting performance of resulting polymer for aerospace/electronics nih.gov |

| Machine Learning | Melting Point, Solubility, Band Gap | Accelerating discovery of monomers with ideal processing properties oaepublish.com |

Exploration of New Application Domains for Functionalized Phthalocyanines

The unique properties imparted by the 2,4-dimethylpentyl ether group could enable the phthalocyanine derived from this compound to excel in several emerging application areas. jchemrev.comnih.gov

Theranostics and Photothermal Therapy (PTT): While phthalocyanines are well-known as photosensitizers for photodynamic therapy (PDT), recent research has explored their use in photothermal therapy (PTT). rsc.orgresearchgate.net PTT relies on agents that can convert near-infrared (NIR) light into heat to ablate tumor cells. Structural modifications can enhance the photothermal conversion efficiency of phthalocyanine molecules. rsc.org The functionalization with the 2,4-dimethylpentyl group could be tuned to promote non-radiative decay pathways, making the resulting phthalocyanine a potent PTT agent. When combined with imaging capabilities, this leads to "theranostic" systems that can simultaneously diagnose and treat diseases. nih.govresearchgate.net